molecular formula C21H21N3OS B6072326 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B6072326
M. Wt: 363.5 g/mol
InChI Key: YZJICMBRCLMMOE-UHFFFAOYSA-N
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Description

1-(2-Methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2-methylbenzoyl group at position 1 and a 4-phenyl-1,3-thiazol-2-yl moiety at position 2. The thiazole ring contributes to its aromatic and electronic properties, while the 2-methylbenzoyl group introduces steric and lipophilic effects.

Properties

IUPAC Name

(2-methylphenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)20(25)23-11-13-24(14-12-23)21-22-19(15-26-21)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJICMBRCLMMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves:

  • Acylation of 4-(4-phenyl-1,3-thiazol-2-yl)piperazine with 2-methylbenzoyl chloride.

  • Reaction condition often employs an aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the acylation reaction. Industrial Production Methods : For industrial production, optimizing the reaction conditions for yield, purity, and cost efficiency is crucial. This may involve high-throughput synthesis techniques and advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative degradation in the presence of strong oxidizing agents.

  • Reduction: : Possible reduction of thiazole ring or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic rings. Common Reagents and Conditions :

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenation with halogens (Cl₂, Br₂), nitration with nitric acid and sulfuric acid. Major Products : The primary products depend on the functional group being targeted in these reactions. For example, halogenation would result in halogenated derivatives, while nitration would introduce nitro groups to the aromatic system.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various chemical reactions involving piperazine derivatives and thiazole moieties. The synthesis typically involves the condensation of 2-methylbenzoyl chloride with a piperazine derivative, followed by the introduction of a thiazole ring through cyclization reactions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine exhibits a range of biological activities:

Antimicrobial Activity:
Recent studies have demonstrated that compounds containing piperazine and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties:
Research indicates that thiazole-containing compounds possess anticancer activity by inducing apoptosis in cancer cells. Studies have reported that such compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy . The specific pathways affected often include those related to cell cycle regulation and apoptosis.

CNS Activity:
Piperazine derivatives are known for their neuropharmacological effects. This compound may exhibit anxiolytic or antidepressant-like effects, as suggested by its structural similarity to known psychoactive agents. Further studies are required to elucidate its precise effects on the central nervous system.

Applications in Material Science

Beyond pharmacological applications, this compound may also find utility in material science. Its unique structural features allow for potential applications in:

Polymer Chemistry:
The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability or mechanical properties.

Nanotechnology:
Research into nanostructured materials has highlighted the potential for thiazole-based compounds to serve as precursors for nanoparticles with specific functional properties, such as improved conductivity or catalytic activity.

Case Studies

Several studies have documented the synthesis and application of similar compounds:

  • Antimicrobial Efficacy Study:
    A study published in Molecules investigated the antimicrobial activity of piperazine derivatives. The results indicated that modifications to the thiazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research:
    Another study focused on the anticancer properties of thiazole derivatives. The findings revealed that these compounds could induce apoptosis in cancer cell lines through modulation of specific signaling pathways .
  • Material Application Exploration:
    Research into polymer applications demonstrated that incorporating thiazole derivatives into polymer matrices improved their mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action involves:

  • Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : The compound can engage in signaling pathways pertinent to its biological or pharmacological effects, potentially involving protein kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Groups

The benzoyl substituent on the piperazine ring significantly influences bioactivity. For example:

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a–g) : These compounds, bearing 4-fluorobenzoyl or 4-nitrobenzoyl groups, exhibited potent cytotoxicity against liver (HEPG2, IC₅₀ = 1.2–3.8 µM), breast (MCF7, IC₅₀ = 2.1–4.5 µM), and colon cancer cell lines. The 4-chlorobenzhydryl group enhanced lipophilicity, improving membrane permeability .
  • 1-(2-Methoxyphenyl)piperazine derivatives : Replacing the benzoyl group with a methoxyphenyl moiety (e.g., compound 2 in ) resulted in antibacterial activity against Gram-positive Staphylococcus aureus (MIC = 8 µg/mL). The methoxy group likely enhances hydrogen bonding with bacterial targets .

Key Insight : The position and electronic nature of benzoyl substituents (e.g., 2-methyl vs. 4-nitro) modulate target affinity and cellular uptake. Ortho-substituted groups (e.g., 2-methyl) may reduce steric hindrance compared to para-substituted analogues .

Analogues with Varied Thiazole Substituents

The 4-phenyl-1,3-thiazol-2-yl group is critical for π-π stacking and hydrophobic interactions. Notable comparisons include:

  • 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine : Replacing the phenyl-thiazole with a methyl-thiazole reduced aromaticity, which may diminish binding to hydrophobic enzyme pockets .
  • 1-Methylsulphonyl-4-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl)piperazine (3a) : This derivative, synthesized via a hydrazone linkage, showed acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 12.3 µM), suggesting the hydrazine spacer enhances flexibility for enzyme interaction .

Key Insight : Electron-withdrawing groups (e.g., chloro) on the thiazole’s phenyl ring may enhance stability, while methyl groups reduce metabolic degradation .

Piperazine Derivatives with Alternative Heterocycles

Replacing the thiazole ring with other heterocycles alters bioactivity:

  • 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives : These compounds inhibited β-secretase (BACE1), a target in Alzheimer’s disease, with IC₅₀ values of 19.66–21.88 mM. The indole ring’s planar structure likely facilitates binding to the enzyme’s active site .
  • 4-Nitroimidazole-piperazinyl-1,2,3-triazoles : Hybrid motifs (e.g., compound 9a–k) demonstrated antitumor activity against solid tumors, where the nitroimidazole moiety contributed to DNA intercalation .

Key Insight : Thiazole-containing derivatives generally exhibit higher selectivity for enzyme targets (e.g., AChE) compared to bulkier heterocycles like indole .

Biological Activity

The compound 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a synthetic derivative that combines a piperazine moiety with thiazole and benzoyl groups. This structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4OSC_{24}H_{22}N_4OS with a molecular weight of approximately 462.95 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design, and a thiazole ring that often contributes to antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that thiazole-based compounds can interact with key proteins involved in cancer cell proliferation, leading to reduced tumor growth in animal models . Specifically, compounds with the thiazole ring demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to This compound have been tested against various bacterial strains. For example, studies have shown that thiazole-containing compounds exhibit activity against Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups in the structure enhances their antimicrobial efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by certain piperazine derivatives. Research has indicated that modifications on the piperazine ring can lead to enhanced anticonvulsant effects. Compounds similar in structure to our target compound have been shown to protect against seizures in animal models, suggesting potential therapeutic applications for epilepsy .

The biological activity of This compound can be attributed to several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in cell signaling pathways related to cancer progression or microbial resistance.
  • Cell Cycle Modulation : It has been observed that such compounds can induce cell cycle arrest at critical checkpoints (G1/S or G2/M) leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of thiazole-containing piperazines:

  • A case study involving a derivative showed significant reduction in tumor size in xenograft models when administered at specific dosages .
  • Another investigation reported the synthesis of a series of thiazole-piperazine derivatives which were screened for antimicrobial activity; several candidates displayed MIC values comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:

  • Nucleophilic substitution : Reacting 1-(2-methylbenzoyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base (room temperature, 6–7 hours) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the thiazole moiety, using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system .
  • Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate intermediates and final products .
    Critical factors include solvent polarity, reaction time, and catalyst loading to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine and thiazole rings (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~377.14 for C₂₁H₂₁N₃O₃S) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How can researchers design initial biological assays to evaluate the compound’s activity against specific targets?

Methodological Answer:

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antiplatelet activity : Monitor ADP-induced platelet aggregation in vitro using platelet-rich plasma (PRP) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets and guide structural modifications?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like T-type calcium channels or kinases. Prioritize residues with high binding affinity (e.g., π-π stacking with Phe residues) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing groups on thiazole enhance electrophilicity) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding kinetics .

Q. What strategies resolve contradictions between reduced toxicity and diminished activity in modified derivatives?

Methodological Answer:

  • Beta-cyclodextrin complexation : Reduces cytotoxicity (e.g., LD₅₀ from 50 mg/kg to >200 mg/kg in mice) but may mask pharmacophores. Mitigate by optimizing drug-loading ratios (e.g., 1:1 molar ratio) .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to balance bioavailability and target engagement .

Q. How does the electronic and steric configuration of substituents influence pharmacological profiles?

Methodological Answer:

  • Thiazole modifications : Electron-deficient substituents (e.g., Cl at C4) enhance kinase inhibition (IC₅₀ < 1 µM), while bulky groups (e.g., phenyl) improve blood-brain barrier penetration .
  • Piperazine substitutions : Methyl groups at N1 increase metabolic stability (t₁/₂ > 4 hours in liver microsomes), but reduce solubility. Balance with polar groups (e.g., hydroxyl) .

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